[1,3]Oxazolo[5,4-d]pyrimidin-7-amine
Overview
Description
[1,3]Oxazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused oxazole and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Oxazolo[5,4-d]pyrimidin-7-amine is a compound that has been found to have a wide range of biological activities It has been shown to have immunoregulatory, antiviral, and anticancer activity , suggesting that it may interact with a variety of cellular targets.
Mode of Action
It is suggested that the compound may competitively inhibit the use of the correct substrate (e.g., adenine or guanine) or build in it to form dysfunctional macromolecules
Biochemical Pathways
The compound has been shown to exert differential changes in the expression of signaling proteins in jurkat and wehi-231 cell lines , indicating that it may affect various biochemical pathways.
Pharmacokinetics
The compound has been described as having low toxicity , which may suggest favorable ADME properties
Result of Action
Oxazolo[5,4-d]pyrimidin-7-amine has been shown to have a variety of effects at the molecular and cellular level. The compound has been found to strongly inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation of mouse splenocytes . Additionally, it has been shown to moderately suppress the production of tumor necrosis factor α (TNF-α) in a human whole blood culture . The compound has also been found to inhibit the growth of selected tumor cell lines and inhibit the replication of the human herpes virus type-1 (HHV-1) virus in the A-549 cell line .
Biochemical Analysis
Biochemical Properties
Oxazolo[5,4-d]pyrimidin-7-amine has been found to interact with various enzymes, proteins, and other biomolecules. The compound forms via the labile intermediate amidines that are formed by the nucleophilic addition of the corresponding amine to the nitrile group of the compound .
Cellular Effects
In cellular processes, Oxazolo[5,4-d]pyrimidin-7-amine has shown to have significant effects. It has been tested in vitro to preliminarily evaluate its immunological, antiviral, and anticancer activity . The compound displayed low toxicity and strongly inhibited phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes and lipopolysaccharide-induced proliferation of mouse splenocytes .
Molecular Mechanism
At the molecular level, Oxazolo[5,4-d]pyrimidin-7-amine exerts its effects through various mechanisms. Theoretical research was carried out to explain the privileged formation of 7-aminooxazolo[5,4-d]pyrimidines in relation to the possibility of their isomer formation and the related thermodynamic aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Oxazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 5-amino-4-cyano-1,3-oxazoles with formamidine, urea, and formic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [1,3]Oxazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-d]pyrimidin-7-one, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[1,3]Oxazolo[5,4-d]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and immunomodulatory activities. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Oxazolo[4,5-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure but differing in the position of the nitrogen atoms.
Pyrimido[1,2-a]benzimidazole: Contains a fused pyrimidine and benzimidazole ring system, used in medicinal chemistry for its potential therapeutic properties.
Uniqueness: [1,3]Oxazolo[5,4-d]pyrimidin-7-amine is unique due to its specific ring fusion and the presence of an amino group at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[1,3]oxazolo[5,4-d]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDZQWVZICYPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)OC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294259 | |
Record name | Oxazolo[5,4-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-61-8 | |
Record name | NSC95633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxazolo[5,4-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]oxazolo[5,4-d]pyrimidin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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